D,L-O-Desmethyl Venlafaxine-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-RUJHVMJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Stable Isotope Labeled Compounds in Advanced Bioanalytical Research
Stable isotope labeled (SIL) compounds are versions of molecules where one or more atoms have been replaced with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In advanced bioanalytical research, particularly in methods involving mass spectrometry (MS), SIL compounds are considered the gold standard for use as internal standards. scispace.comkcasbio.com
The primary advantage of using a SIL compound as an internal standard is that its chemical and physical properties are nearly identical to the non-labeled compound (analyte) being measured. acanthusresearch.com This similarity ensures that the SIL internal standard behaves in the same way as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com Consequently, any variations or losses that occur during these processes will affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification of the analyte. acanthusresearch.commusechem.com The use of SIL analogs has been shown to reduce the impact of matrix effects and lead to reproducible and accurate results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.com
The key characteristics of an effective SIL internal standard include:
Label Stability: The isotopic labels must be placed in positions on the molecule where they are not likely to be exchanged with protons from the solvent or biological matrix. acanthusresearch.com
Sufficient Mass Difference: There should be a noticeable mass difference between the SIL internal standard and the analyte to avoid any interference in their detection by the mass spectrometer. kcasbio.com
High Isotopic Purity: The SIL internal standard should be as free as possible from any unlabeled species to prevent interference with the measurement of the analyte. acanthusresearch.com
Role of D,l O Desmethyl Venlafaxine D6 As a Deuterated Analog in Pharmacological and Metabolic Investigations
In these investigations, a known amount of D,L-O-Desmethyl Venlafaxine-d6 is added to the biological sample at the beginning of the analytical process. uni-muenchen.de By comparing the signal of the deuterated standard to the signal of the naturally occurring O-desmethylvenlafaxine using techniques like LC-MS/MS, researchers can precisely determine the concentration of the metabolite in the original sample. caymanchem.com This approach helps to compensate for any sample loss during extraction and for variations in the instrument's response. kcasbio.com
Rationale for Deuterium Labeling in the Elucidation of Metabolic Pathways and Analytical Quantification
Precursor Compounds and Synthetic Routes for Deuterated O-Desmethyl Venlafaxine (B1195380) Analogs
The synthesis of this compound (d6-ODV) originates from precursors used for the non-labeled compound, O-Desmethyl Venlafaxine (ODV). A common synthetic pathway starts with p-hydroxyphenylacetonitrile. nih.govfrontiersin.org This route involves several key transformations to construct the core structure of ODV before the final deuterated methylation step.
An optimized synthesis process can be outlined as follows:
Protection of Phenolic Hydroxyl Group : The synthesis begins with the protection of the phenolic hydroxyl group of a starting material like p-hydroxyphenylacetonitrile. This is often achieved using a benzyl (B1604629) group, yielding an intermediate such as 4-benzyloxyphenylacetonitrile. nih.govfrontiersin.org
Condensation with Cyclohexanone : The protected precursor then undergoes a nucleophilic addition reaction with cyclohexanone. This step, often facilitated by a base like sodium hydroxide (B78521) and a phase-transfer catalyst, creates the cyclohexanol (B46403) ring attached to the ethyl side chain, forming an intermediate like 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol. nih.govfrontiersin.org
Deprotection and Reduction : The benzyl protecting group is removed, and the cyano group is reduced to a primary amine. This is typically accomplished in a single step via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). nih.govfrontiersin.org This yields the key amine precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol.
Deuterated Dimethylation : The final step to produce d6-ODV is the dimethylation of the primary amine using deuterated reagents. This crucial step introduces the six deuterium atoms onto the two N-methyl groups. caymanchem.com
Alternative starting materials include p-hydroxyphenylacetic acid or even venlafaxine itself, which can be demethylated using reagents like hydrobromic acid. nih.gov However, building the molecule up from simpler precursors allows for more controlled and specific isotopic labeling.
| Precursor/Intermediate | Role in Synthesis | Reference |
| p-Hydroxyphenylacetonitrile | Starting material for the ODV backbone | nih.govfrontiersin.org |
| 4-Benzyloxyphenylacetonitrile | Protected intermediate to prevent side reactions at the phenolic hydroxyl group | nih.govfrontiersin.org |
| Cyclohexanone | Provides the cyclohexyl ring structure | nih.govfrontiersin.org |
| 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol | Key primary amine precursor prior to deuterated methylation | nih.govfrontiersin.org |
| Methyl-d3 Iodide (CD₃I) or Formaldehyde-d₂ | Deuterated reagents for introducing the -d6 label | google.com |
Methodologies for Deuterium Incorporation into the O-Desmethyl Venlafaxine Molecular Framework
The introduction of deuterium into the O-Desmethyl Venlafaxine structure is a targeted process designed to ensure high isotopic purity and stability.
Strategies for Site-Specific Deuteration
The designation "d6" in this compound specifies that six deuterium atoms are incorporated into the molecule. The formal chemical name, 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]-phenol, confirms that the labeling is located on the two methyl groups of the dimethylamino moiety. caymanchem.com
This site-specific deuteration is achieved during the final synthetic step by employing deuterated reagents. The most common method is reductive amination of the primary amine precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol. This reaction, a variation of the Eschweiler-Clarke reaction, can use deuterated formaldehyde (B43269) (D₂CO) and a reducing agent to introduce the two N-(methyl-d2) groups. A more direct approach involves direct alkylation using a highly deuterated methylating agent like methyl-d3 iodide (CD₃I). google.com The use of such deuterated building blocks ensures that the deuterium atoms are placed specifically at the metabolically stable N-methyl positions, which is ideal for an internal standard. acanthusresearch.com
Techniques for Optimizing Isotopic Enrichment
Optimizing isotopic enrichment is critical for the quality of the final deuterated standard. The goal is to maximize the percentage of molecules that are fully deuterated (d6) while minimizing partially deuterated (d1-d5) or non-deuterated (d0) species. rsc.org
Key techniques for optimization include:
High-Purity Reagents : Using deuterated reagents (e.g., D₂O, methyl-d3 iodide) with the highest possible isotopic purity is the most critical factor. juniperpublishers.com
Reaction Conditions : Controlling reaction conditions such as temperature, pressure, and catalyst can enhance the efficiency of the deuteration reaction and prevent unwanted H/D exchange reactions. juniperpublishers.com
Catalyst Selection : For some deuteration reactions, such as catalytic exchange, the choice of metal catalyst (e.g., Palladium, Platinum, Ruthenium) can significantly influence the degree and specificity of deuterium incorporation. juniperpublishers.comnih.gov
Stoichiometry : Using a molar excess of the deuterated reagent can help drive the reaction to completion and achieve higher levels of enrichment. researchgate.net
The effectiveness of these techniques is subsequently verified through rigorous analytical characterization.
Analytical Characterization of Synthesized this compound for Research Purity and Isotopic Integrity
To be used as a reliable internal standard in research, the synthesized this compound must undergo thorough analytical testing to confirm its chemical purity, structural identity, and isotopic composition. rsc.orgrsc.org
Assessment of Isotopic Purity and Distribution
Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms. google.com The primary technique for this assessment is Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). nih.govresearchgate.net
The process involves:
Acquiring Mass Spectra : The synthesized compound is analyzed to obtain a high-resolution mass spectrum. nih.gov
Identifying Isotopologue Peaks : The spectrum will show a cluster of peaks corresponding to the non-deuterated (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms of the molecule. rsc.org
Calculating Purity : The isotopic purity is calculated based on the relative abundance of the ion signals for each isotopologue after correcting for the natural isotopic contribution of other atoms like ¹³C. nih.govresearchgate.net For a high-quality standard, the isotopic enrichment for the desired d6 form should be ≥98% or higher. caymanchem.com
| Analytical Technique | Purpose | Key Findings | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic purity and distribution | Provides relative abundance of d0 to d6 isotopologues | rsc.orgnih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates impurities and quantifies isotopologues | Confirms chemical purity alongside isotopic enrichment | rsc.orgresearchgate.net |
Confirmation of Structural Integrity of Deuterated Molecules
Proton NMR (¹H NMR) : In a ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, providing strong evidence of successful deuteration at that site. sigmaaldrich.com
Deuterium NMR (²H NMR) : This technique directly detects the deuterium nuclei. A ²H NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl groups, definitively confirming the location of the deuterium labels. sigmaaldrich.comneofroxx.com
Carbon-13 NMR (¹³C NMR) : This is used to verify the integrity of the carbon backbone of the molecule. The carbon signals attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and a shift in resonance compared to the non-deuterated compound. nih.gov
Together, HR-MS and NMR spectroscopy provide a complete and reliable characterization, ensuring the synthesized this compound is suitable for its intended use as a high-purity analytical standard. rsc.orgrsc.org
Stereochemical Considerations for D,L-Forms in Synthesis and Purity
The synthesis and purification of this compound require careful management of stereochemistry. The designation "D,L" (or rac-) signifies that the compound is a racemic mixture, containing equal amounts of the dextrorotatory (R) and levorotatory (S) enantiomers. esschemco.comesschemco.com This has significant implications for both the synthetic strategy and the analytical methods used to ensure the final product's quality and purity.
Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine), possess a single chiral center at the carbon atom bearing the hydroxyl and dimethylaminoethyl groups. mdpi.com Consequently, the synthesis of these compounds can yield either a specific enantiomer (enantioselective synthesis) or a racemic mixture. The metabolism of venlafaxine in the body is also stereoselective, with different enzymes preferentially acting on the R- and S-enantiomers. mdpi.com
For the synthesis of this compound, the goal is to produce the racemic form, which serves as an appropriate internal standard for quantifying the racemic drug metabolite in biological samples. Synthetic strategies can be broadly categorized into two approaches:
Direct Racemic Synthesis: The synthesis can be designed without chiral catalysts or auxiliaries, leading directly to the racemic product. Many established syntheses of venlafaxine and its analogs proceed through racemic intermediates, making this a common approach. nih.gov For instance, the reduction of a cyano group in a precursor like 1-[cyano-1-(4-methoxyphenyl) methyl]cyclohexanol can be performed using non-stereoselective reducing agents to yield the racemic amine. google.com
Resolution or Separate Synthesis: Alternatively, enantiomerically pure R- and S-forms can be synthesized separately and then mixed in a precise 1:1 ratio. thieme-connect.de Another method involves the resolution of a racemic mixture. This can be achieved by using a chiral resolving agent, such as a derivative of tartaric acid, which forms diastereomeric salts with the enantiomers. researchgate.net These diastereomers typically have different solubilities, allowing for their separation by crystallization. researchgate.net
Ensuring the purity of the final this compound product is a critical step. Purity analysis must confirm not only the absence of chemical impurities but also the correct 1:1 enantiomeric ratio characteristic of a racemic mixture. High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for this purpose. esschemco.comlgcstandards.comallmpus.com Chiral HPLC columns can separate the R- and S-enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio. For a true D,L-form, the enantiomeric excess should be 0%, indicating an equal presence of both enantiomers. Suppliers often provide a Certificate of Analysis (CoA) detailing the chemical purity (e.g., >98% or >99.5% by HPLC) and the isotopic purity of the deuterium label. esschemco.comesschemco.combdg.co.nz
Table 1: Stereochemical and Purity Data for D,L-O-Desmethyl Venlafaxine Analogs
| Parameter | D,L-O-Desmethyl Venlafaxine | This compound |
| Synonyms | Desvenlafaxine, rac-O-Desmethylvenlafaxine esschemco.comsynzeal.com | rac-O-Desmethylvenlafaxine-d6, Pristiq-d6 esschemco.com |
| CAS Number | 93413-62-8 lgcstandards.com | 1062605-69-9 esschemco.comsynzeal.com |
| Molecular Formula | C₁₆H₂₅NO₂ lgcstandards.com | C₁₆H₁₉D₆NO₂ esschemco.comscbt.com |
| Molecular Weight | 263.38 g/mol lgcstandards.compharmaffiliates.com | 269.41 g/mol scbt.compharmaffiliates.com |
| Stereochemistry | Racemic (D,L or R,S mixture) | Racemic (D,L or R,S mixture) |
| Typical Purity (HPLC) | >95% lgcstandards.com | 99.8% esschemco.com |
| Analytical Method | HPLC, Mass Spectrometry, NMR google.comallmpus.com | HPLC, Mass Spectrometry, NMR |
Role of this compound as a Stable Isotope Internal Standard (SIIS)
This compound serves a critical function as a stable isotope-labeled internal standard (SIIS) in the bioanalysis of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). frontiersin.orgclearsynth.com Its utility is particularly pronounced in sensitive and selective analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org
Principles of Stable Isotope Internal Standard Application in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. nih.gov The purpose of the IS is to correct for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response. nih.govscispace.com
Stable isotope-labeled internal standards (SIIS) are considered the gold standard for quantitative mass spectrometry. nih.govannlabmed.org They are analogs of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com this compound is a deuterated form of O-desmethylvenlafaxine. scbt.com
The fundamental principle behind using a SIIS is that it behaves almost identically to the analyte throughout the entire analytical procedure. nih.gov Because the SIIS and the analyte have nearly identical physicochemical properties, they experience similar losses during sample extraction and similar ionization efficiencies in the mass spectrometer's ion source. scispace.comresearchgate.net The mass spectrometer can differentiate between the analyte and the SIIS due to their mass difference. nih.gov By measuring the ratio of the analyte's response to the SIIS's response, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute responses fluctuate. annlabmed.org
Advantages of Deuterated Analogs for Matrix Effect Compensation in Mass Spectrometry
The "matrix effect" is a significant challenge in bioanalysis, particularly with electrospray ionization (ESI) mass spectrometry. It refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix (e.g., plasma, blood, or urine). annlabmed.orgtandfonline.com This can lead to inaccurate and imprecise results. tandfonline.com
Deuterated analogs like this compound offer substantial advantages in compensating for these matrix effects. myadlm.org Since the deuterated standard co-elutes with the non-labeled analyte, it experiences the same degree of ion suppression or enhancement at the same point in time. annlabmed.org This synchronous effect allows the response ratio of the analyte to the internal standard to remain unaffected, thereby correcting for the matrix-induced variations. annlabmed.org The use of a SIIS is widely recognized to improve the accuracy, precision, and robustness of LC-MS/MS assays. scispace.comacanthusresearch.com While ¹³C or ¹⁵N-labeled standards are sometimes preferred due to potential chromatographic separation between the analyte and its deuterated analog (isotopic effect), deuterium-labeled standards like this compound are commonly and successfully used. nih.govannlabmed.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization
The development and optimization of LC-MS/MS methods are crucial for the reliable quantification of venlafaxine and O-desmethylvenlafaxine in biological samples. frontiersin.orgnih.gov These methods often employ this compound as an internal standard to ensure high-quality data. frontiersin.org
Chromatographic Separation Techniques for this compound and Analogs
Effective chromatographic separation is essential to distinguish the analytes of interest from other matrix components and from each other.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for venlafaxine and its metabolites. nih.govscielo.brresearchgate.net In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. nih.govresearchgate.net
Method development involves optimizing several parameters to achieve good resolution, symmetric peak shapes, and short run times. Key parameters include:
Column Chemistry: C18 columns are widely used for the separation of venlafaxine and O-desmethylvenlafaxine. nih.govnih.gov
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. scielo.brresearchgate.net The ratio of these components is adjusted to control the retention and separation of the analytes.
pH of the Mobile Phase: The pH is a critical parameter that affects the ionization state and, consequently, the retention of the analytes. For venlafaxine and its metabolites, pH values are often controlled to ensure consistent and reproducible chromatography. researchgate.net
Flow Rate and Temperature: These are adjusted to optimize efficiency and analysis time. nih.govscielo.br
Multiple reaction monitoring (MRM) is frequently used in the MS/MS detection, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing high selectivity and sensitivity. For instance, a method might monitor the transition of m/z 264.2 → m/z 107.1 for O-desmethylvenlafaxine. nih.gov
Table 1: Example of Reversed-Phase LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| Column | Betasil C18 nih.gov |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Detection Mode | Positive Ion Electrospray Ionization (ESI+) nih.gov |
| MS/MS Transition (ODV) | m/z 264.28 → m/z 107.10 nih.gov |
| Internal Standard | this compound |
Venlafaxine and O-desmethylvenlafaxine are chiral compounds, existing as a racemic mixture of two enantiomers ((+)-S and (-)-R). sysrevpharm.org Since enantiomers can exhibit different pharmacological activities and metabolic profiles, their separate quantification is often necessary. sysrevpharm.org
Chiral chromatography is employed for the enantioselective analysis of these compounds. This specialized form of chromatography uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation.
Key considerations for chiral chromatography include:
Chiral Stationary Phase: Vancomycin-based CSPs, such as CHRIOBIOTIC V, have been successfully used to separate the enantiomers of both venlafaxine and O-desmethylvenlafaxine. nih.govingentaconnect.com
Mobile Phase: The mobile phase composition, often a mixture of methanol (B129727) and an ammonium acetate buffer, is critical for achieving enantiomeric resolution. nih.govingentaconnect.com The pH and concentration of the buffer must be carefully optimized. nih.gov
Detection: LC-MS/MS is well-suited for the detection of the separated enantiomers, providing the necessary sensitivity and selectivity. nih.govingentaconnect.com
Table 2: Example of Chiral LC-MS/MS Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | CHRIOBIOTIC V (Vancomycin CSP) nih.gov |
| Mobile Phase | Methanol and 30 mmol/l Ammonium Acetate (pH 6.0) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Mode | Selected Ion Recording (SIR) in ESI-MS nih.gov |
| Analytes | S-(+)-VEN, R-(-)-VEN, S-(+)-ODV, R-(-)-ODV nih.gov |
| Internal Standard | A suitable SIIS would be employed for each enantiomer if available. |
The development of such sophisticated analytical methods, underpinned by the use of stable isotope internal standards like this compound, is essential for generating the high-quality data required in pharmaceutical research and clinical practice.
Tandem Mass Spectrometry (MS/MS) Parameters for Detection and Quantification
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is the gold standard for the selective and sensitive quantification of D,L-O-Desmethyl Venlafaxine and its deuterated internal standard, this compound. nih.gov This technique offers high specificity by monitoring the transition of a specific precursor ion to a product ion. The use of a stable isotope-labeled (SIL) internal standard like ODV-d6 provides the highest accuracy for quantification in bioanalytical methods. nih.gov
For the analysis of this compound and related compounds, Electrospray Ionization (ESI) is the most commonly employed ionization mode. nih.govnih.govnih.gov The analysis is typically performed in the positive ion mode, where the analytes are protonated to form [M+H]⁺ ions. nih.govnih.gov ESI is well-suited for polar compounds like venlafaxine and its metabolites, providing efficient ionization and stable ion signals necessary for sensitive quantification. nih.gov The ESI probe is a standard ion source used in triple quadrupole LC/MS/MS systems for this type of analysis. nih.govnih.govresearchgate.net
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. nih.govnih.gov The optimization of MRM transitions is a crucial step in method development. This process involves infusing a standard solution of the analyte into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion (Q1) and its most abundant and stable product ions (Q3) after collision-induced dissociation. nih.govcuny.edu For this compound, the deuterated internal standard, a specific precursor-to-product ion transition is selected to differentiate it from the non-deuterated analyte, ensuring accurate quantification. nih.gov
Several studies have reported optimized MRM transitions for O-desmethylvenlafaxine (ODV) and its deuterated standard (ODV-d6).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|
| This compound (ODV-d6) | 270.0 | 64.1 | nih.govresearchgate.net |
| O-Desmethylvenlafaxine (ODV) | 264.0 | 58.1 | nih.govresearchgate.net |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 | nih.gov |
| O-Desmethylvenlafaxine (ODV) | 264.28 | 107.10 | researchgate.net |
| O-Desmethylvenlafaxine (ODV) | 264 | 58 | bmuv.de |
The fragmentation of this compound in the collision cell of a tandem mass spectrometer provides structural information and a specific product ion for MRM-based quantification. The protonated molecule [M+H]⁺ of ODV-d6 has an m/z of 270.0. nih.govresearchgate.net Upon collision-induced dissociation, it fragments to produce a characteristic product ion. The most common transition monitored is m/z 270.0 → 64.1. nih.govresearchgate.net
The product ion at m/z 64.1 corresponds to the deuterated dimethylamine (B145610) moiety, [CH₃-ND₂-CD₃]⁺. This is analogous to the non-deuterated O-desmethylvenlafaxine (m/z 264.0), which fragments to produce a product ion at m/z 58.1, corresponding to the non-deuterated dimethylamine group [(CH₃)₂NH₂]⁺. nih.govresearchgate.net The six-mass-unit shift confirms the presence of the six deuterium atoms on the N-dimethyl group of the internal standard and provides the basis for its distinct detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of venlafaxine and its metabolites. nih.gov GC-MS is a powerful technique for separating and identifying components in a mixture. nist.gov For compounds like venlafaxine and O-desmethylvenlafaxine, which are tertiary alcohols, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. sysrevpharm.org One reported procedure involves a dehydrogenation step for derivatization before injection into the GC-MS system. sysrevpharm.org Qualitative analysis of venlafaxine and O-desmethylvenlafaxine has been performed using GC-MS in forensic cases. nih.gov A validated GC-MS method for venlafaxine in rat plasma involved solid-phase extraction followed by elution with methanol. nih.gov The use of this compound as an internal standard in GC-MS would follow similar principles as in LC-MS/MS, providing a reliable means for quantification after accounting for derivatization efficiency.
Sample Preparation Techniques in Bioanalytical Assays Incorporating this compound
Effective sample preparation is crucial to remove interfering endogenous components from biological matrices like plasma, blood, or milk, thereby improving the accuracy and precision of the assay. nih.gov this compound is added to samples at the beginning of the preparation process to account for any analyte loss during extraction and to correct for matrix effects. nih.gov Common techniques used for samples containing O-desmethylvenlafaxine include solid-phase extraction (SPE) and protein precipitation (PP). researchgate.netnih.gov
Protein precipitation is a straightforward and rapid method for sample clean-up, particularly suitable for high-throughput analysis. nih.govacs.org The principle involves adding a water-miscible organic solvent to the biological sample (e.g., plasma) to denature and precipitate proteins, which are then removed by centrifugation. acs.org
Acetonitrile is the most frequently used solvent for the protein precipitation of samples containing O-desmethylvenlafaxine. nih.govnih.govacs.org
A common protocol involves adding a simple solution of acetonitrile to the plasma sample, which contains the deuterated internal standard (ODV-d6). nih.gov
In one method, 200 µL of acetonitrile was added to 100 µL of rat plasma to precipitate proteins. researchgate.net
Another high-throughput method for human breast milk used acetonitrile followed by benchtop-centrifugation. nih.gov
For enhanced results, some methods use acidified acetonitrile; one study found that 0.43% (v/v) formic acid in acetonitrile yielded the best outcomes compared to other solvents like ethanol, methanol, or acetone (B3395972) alone. sysrevpharm.org
After adding the precipitation agent, the mixture is typically vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and the internal standard, is then transferred for injection into the LC-MS/MS system. acs.org
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) is a common sample preparation technique in the analysis of venlafaxine and O-desmethylvenlafaxine. nih.gov The optimization of LLE aims to achieve high recovery of the analytes from the biological matrix while minimizing the co-extraction of interfering substances. psychiatriapolska.pl
Several factors are considered during the optimization of an LLE method:
Solvent Selection: The choice of extraction solvent is critical. Solvents like ethyl acetate, diethyl ether, and mixtures of isoamyl alcohol and hexane (B92381) have been used. psychiatriapolska.pl Diethyl ether has been noted for its high volatility, which can shorten sample preparation time. psychiatriapolska.pl A mixture of isoamyl alcohol and hexane has also been utilized, with findings indicating that a higher concentration of isoamyl alcohol improves the recovery of O-desmethylvenlafaxine due to its better solubility in this solvent compared to venlafaxine. psychiatriapolska.pl
pH Adjustment: The pH of the aqueous phase can be adjusted to optimize the extraction efficiency based on the pKa of the analytes.
Extraction Time and Mixing: The duration and method of mixing the aqueous and organic phases are optimized to ensure complete partitioning of the analytes into the organic phase.
Phase Separation: Techniques such as centrifugation are used to achieve a clean separation of the two phases.
One study reported that a mixture of chloroform, 2-propanol, and n-heptane (960/14/26 v/v/v) yielded a recovery of 86.4% for venlafaxine. psychiatriapolska.pl Another LLE method using a mixture of isoamyl alcohol and hexane (1/99 v/v) resulted in a recovery of approximately 100% for venlafaxine and almost 70% for O-desmethylvenlafaxine. psychiatriapolska.pl It has been generally observed that LLE can provide the best recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine, compared to other extraction techniques. nih.gov
Solid-Phase Extraction (SPE) Strategies
Solid-phase extraction (SPE) is another widely used technique for the extraction and purification of venlafaxine and O-desmethylvenlafaxine from biological matrices. nih.govnih.gov SPE offers advantages such as higher selectivity and the ability to handle smaller sample volumes. nih.gov
Key considerations in developing SPE strategies include:
Sorbent Selection: The choice of sorbent material is crucial for effective extraction. Various sorbents have been investigated, including hydrophilic-lipophilic balance (HLB), C8, and C18 cartridges. psychiatriapolska.plnih.gov Strata-X-C, a polymeric strong cation exchange sorbent, has demonstrated high extraction recoveries for both venlafaxine and O-desmethylvenlafaxine. nih.gov
Conditioning and Equilibration: The sorbent is conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer to prepare it for sample loading. nih.gov
Sample Loading: The biological sample, often pre-treated (e.g., by centrifugation or pH adjustment), is loaded onto the SPE cartridge. uantwerpen.be
Washing: The cartridge is washed with specific solvents to remove interfering substances while retaining the analytes. It has been found that washing with a 30% methanol solution can yield better results than washing with pure water. psychiatriapolska.pl
Elution: The analytes are eluted from the sorbent using an appropriate solvent. For instance, a mixture of acetonitrile and trifluoroacetic acid has been used for elution. psychiatriapolska.pl
One study using Oasis HLB cartridges reported recoveries in the range of 72.55% to 74.75% for both venlafaxine and O-desmethylvenlafaxine. jcchems.comresearchgate.net Another study employing Strata-X-C cartridges showed extraction recoveries between 99% and 110% for O-desmethylvenlafaxine and 82% to 113% for venlafaxine. nih.gov
Bioanalytical Method Validation Parameters for Assays Employing this compound
The use of this compound as an internal standard is integral to the validation of bioanalytical methods for the quantification of venlafaxine and its metabolites. nih.govcuny.edu Validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. nih.gov
Assessment of Selectivity and Specificity
Selectivity and specificity are evaluated to ensure that the method can differentiate and quantify the analytes of interest without interference from other components in the sample matrix, such as endogenous compounds or other drugs. nih.govnih.gov This is typically assessed by analyzing blank samples from multiple sources to check for any interfering peaks at the retention times of the analytes and the internal standard. cuny.edu The use of highly selective techniques like tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) significantly enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov For O-Desmethylvenlafaxine-d6, a common mass transition ion-pair is m/z 270.0 → 64.1. nih.gov
Evaluation of Linearity and Calibration Curve Construction
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. nih.gov A linear regression analysis is then applied to the data.
The following table summarizes the linearity ranges from various studies:
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Venlafaxine and O-Desmethylvenlafaxine | Rabbit Plasma | 0.5 - 250.0 ng/mL | Not specified | nih.gov |
| Venlafaxine and O-Desmethylvenlafaxine | Human Plasma | 1 - 1000 nmol/L | Not specified | psychiatriapolska.pl |
| Venlafaxine and O-Desmethylvenlafaxine | Spiked Plasma | 150 - 5000 ng/mL | 0.991 - 0.994 | nih.gov |
| Venlafaxine and O-Desmethylvenlafaxine | Not specified | 25 - 500 ng/mL | > 0.996 | nih.gov |
| Venlafaxine and O-Desmethylvenlafaxine | Rat Plasma | 10 - 2000 ng/mL (VEN), 10 - 2000 ng/mL (ODV) | y = 0.0051x + 0.00084 (VEN), y = 0.0020x + 0.01219 (ODV) | nih.gov |
| O-Desmethyl-Venlafaxine | Not specified | 10 - 1000 ng/mL | > 0.998 | thermofisher.com |
Determination of Accuracy and Precision (Intra- and Inter-Assay)
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. nih.gov Both are assessed at multiple concentration levels (low, medium, and high quality control samples). nih.gov Intra-assay (within-day) precision and accuracy are determined by analyzing replicate samples on the same day, while inter-assay (between-day) precision and accuracy are assessed by analyzing samples on different days. nih.govthermofisher.com
The following table presents accuracy and precision data from a study:
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Venlafaxine | LQC | 2.6 | 3.5 | 98.5 | 101.2 | nih.gov |
| Venlafaxine | MQC | 1.8 | 2.1 | 102.3 | 100.8 | nih.gov |
| Venlafaxine | HQC | 1.5 | 1.9 | 99.7 | 100.4 | nih.gov |
| O-Desmethylvenlafaxine | LQC | 3.1 | 4.2 | 97.8 | 102.1 | nih.gov |
| O-Desmethylvenlafaxine | MQC | 2.4 | 2.8 | 101.5 | 101.1 | nih.gov |
| O-Desmethylvenlafaxine | HQC | 1.9 | 2.3 | 100.2 | 100.6 | nih.gov |
LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control %RSD: Percent Relative Standard Deviation
Recovery and Matrix Effect Evaluation
Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of an unextracted standard of the same concentration. nih.gov The matrix effect is the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.gov It is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of a neat standard solution. nih.govcuny.edu this compound helps to compensate for variability in both recovery and matrix effects. nih.gov
The following table shows recovery and matrix effect data from various studies:
| Analyte(s) | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Venlafaxine and O-Desmethylvenlafaxine | SPE (Strata-X-C) | 82-113 (VEN), 99-110 (ODV) | 80-110 | nih.gov |
| Venlafaxine and O-Desmethylvenlafaxine | SPE (Oasis HLB) | 72.55-74.75 | Not specified | jcchems.comresearchgate.net |
| Venlafaxine | SPE | Not specified | 92.4-95.1 | nih.gov |
| O-Desmethylvenlafaxine | SPE | Not specified | 93.2-96.3 | nih.gov |
| Venlafaxine | LLE (isoamyl alcohol/hexane) | ~100 | Not specified | psychiatriapolska.pl |
| O-Desmethylvenlafaxine | LLE (isoamyl alcohol/hexane) | ~70 | Not specified | psychiatriapolska.pl |
| Desmethylvenlafaxine-E2 | SPE | 61 | Not specified | rsc.org |
Stability Studies of this compound in Relevant Biological Matrices
The stability of a stable isotope-labeled internal standard (SIL-IS) is a critical parameter in quantitative bioanalysis. This compound serves as an internal standard for the quantification of its non-deuterated counterpart, O-Desmethylvenlafaxine (ODV), a major active metabolite of Venlafaxine. caymanchem.comscbt.com The validity of analytical data relies on the premise that the internal standard remains stable throughout the entire sample handling, processing, and analysis procedure. Any degradation of the SIL-IS would lead to an inaccurate calculation of the analyte concentration. While detailed stability data for the deuterated standard itself is often not explicitly published, its stability is inherently demonstrated through the validation of the analytical methods in which it is used. nih.govnih.gov
Research on the stability of deuterated standards indicates that while they are generally reliable, factors such as the position of the deuterium label and experimental conditions can potentially lead to isotope exchange or chromatographic shifts relative to the native analyte. otsuka.co.jp Therefore, rigorous stability assessments are a fundamental part of method validation to ensure the integrity of quantitative results. otsuka.co.jp The stability of this compound is evaluated under various conditions that mimic sample storage and laboratory processing. These evaluations typically include freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative stability in the autosampler.
Detailed Research Findings
Studies validating methods for the quantification of O-Desmethylvenlafaxine in biological matrices like plasma and meconium provide implicit evidence of the stability of its deuterated internal standard. These studies confirm that the analyte is stable under various conditions, which is a prerequisite for a validated method employing an internal standard that must also be stable.
Freeze-Thaw Stability: This test evaluates the stability of the analyte and its SIL-IS after repeated cycles of freezing and thawing, which can occur during sample retrieval and handling. In a study using rat plasma, the non-deuterated O-Desmethylvenlafaxine was found to be stable for three freeze-thaw cycles. nih.gov Another comprehensive study assessing various antidepressants in human serum also confirmed the stability of O-desmethylvenlafaxine after multiple freeze-thaw cycles. nih.gov A similar investigation in meconium found most analytes, including O-desmethylvenlafaxine, to be stable after three freeze/thaw cycles. sci-hub.se
Bench-Top Stability: This assessment determines the stability of the compound in the biological matrix at room temperature for a period reflecting the time samples may be left on a laboratory bench during processing. O-Desmethylvenlafaxine has been shown to be stable in rat plasma for at least 7.5 hours at room temperature. nih.gov In human serum, its stability at room temperature was also confirmed, with minimal deviation observed. nih.gov
Long-Term Stability: To ensure samples can be stored for extended periods before analysis, long-term stability is evaluated at low temperatures. Working solutions of O-desmethylvenlafaxine-d3 have been stored at -70°C. nih.gov Studies have demonstrated the stability of the non-deuterated O-Desmethylvenlafaxine in human serum when stored at -70°C for 30 days. nih.gov Manufacturer specifications for the pure this compound compound recommend storage at -20°C. lgcstandards.comlgcstandards.com
Autosampler and Post-Preparative Stability: This evaluates the stability of the processed sample extract while it resides in the autosampler waiting for injection into the analytical instrument. O-Desmethylvenlafaxine has been found to be stable for 24 hours when refrigerated after processing. nih.gov Another study confirmed its stability in the autosampler, with relative errors well within acceptable limits. nih.gov Research involving meconium samples also showed stability for 72 hours in an autosampler at 6°C. sci-hub.se
The following tables summarize the stability findings for the non-deuterated analyte, O-Desmethylvenlafaxine, from various studies. The successful validation in these reports, which rely on a stable internal standard like this compound, supports the stability of the deuterated compound under these same conditions.
Table 1: Summary of Stability Findings for O-Desmethylvenlafaxine in Plasma/Serum
| Stability Parameter | Matrix | Conditions | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Freeze-Thaw Stability | Rat Plasma | 3 Cycles (-50°C to RT) | 3 Cycles | Stable | nih.gov |
| Human Serum | 3 Cycles | 3 Cycles | Stable (RE% within ±15%) | nih.gov | |
| Bench-Top Stability | Rat Plasma | Room Temperature | 7.5 hours | Stable | nih.gov |
| Human Serum | Room Temperature | Not Specified | Stable (RE% within ±15%) | nih.gov | |
| Long-Term Stability | Human Serum | -70°C | 30 days | Stable (RE% within ±15%) | nih.gov |
| Post-Preparative Stability | Rat Plasma | Refrigerated | 24 hours | Stable | nih.gov |
| Autosampler Stability | Human Serum | Not Specified | Not Specified | Stable (RE% within ±15%) | nih.gov |
RE% = Relative Error; RT = Room Temperature
Table 2: Stability of O-Desmethylvenlafaxine in Various Conditions from Human Serum Study
| Condition | QC Level (ng/mL) | Relative Error (%) |
|---|---|---|
| Room Temperature | 20 | 1.9 |
| 500 | -3.7 | |
| Freeze-Thaw Cycles | 20 | 2.5 |
| 500 | -1.1 | |
| Long-Term (-70°C, 30 days) | 20 | 3.1 |
| 500 | -2.8 | |
| Autosampler Stability | 20 | 2.9 |
| 500 | 3.2 |
Data synthesized from a study using O-desmethylvenlafaxine-d3 as the internal standard. nih.gov
Applications of D,l O Desmethyl Venlafaxine D6 in Preclinical and in Vitro Pharmacokinetic and Metabolic Research
Elucidation of Metabolic Pathways Using Deuterated Analogs in Non-Human and In Vitro Systems
The use of deuterated analogs like D,L-O-Desmethyl Venlafaxine-d6 is fundamental to understanding how the body processes a drug. By incorporating stable heavy isotopes, these compounds can be distinguished from their non-labeled counterparts by mass spectrometry, providing a powerful method for tracing metabolic pathways and quantifying metabolic rates without introducing pharmacological interference.
Metabolic stability assays are essential in early drug discovery to predict a compound's persistence in the body. springernature.comnuvisan.com These assays measure the rate at which a compound is eliminated by metabolic processes in controlled in vitro environments that simulate liver function. bioivt.com The two most common systems are liver microsomes, which contain phase I enzymes like cytochrome P450s, and hepatocytes, which contain both phase I and phase II enzymes, offering a more complete picture of cellular metabolism. bioivt.comthermofisher.com
In a typical assay, the non-deuterated O-desmethylvenlafaxine is incubated with either liver microsomes or suspended hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) or humans. nuvisan.combioivt.com At specific time points, aliquots are taken, and the metabolic reaction is stopped. thermofisher.com this compound is then added to each sample as an internal standard before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The stable isotope-labeled standard allows for correction of variations in sample processing and instrument response, ensuring highly accurate quantification of the remaining parent compound. springernature.com From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.comthermofisher.com
Table 1: Components of an In Vitro Metabolic Stability Assay
| Component | Role | Rationale |
|---|---|---|
| Test System | Liver Microsomes or Hepatocytes | Provides the necessary metabolic enzymes (Phase I and/or Phase II) to simulate hepatic metabolism. bioivt.comthermofisher.com |
| Test Compound | D,L-O-Desmethyl Venlafaxine (B1195380) | The compound whose metabolic rate is being investigated. |
| Internal Standard | This compound | Added post-incubation for accurate quantification by correcting for analytical variability. |
| Cofactors | NADPH, UDPGA | Required for the activity of Phase I (NADPH) and Phase II (UDPGA) enzymes in microsomal assays. bioivt.com |
| Analytical Method | LC-MS/MS | Highly sensitive and specific technique used to separate and quantify the test compound relative to the internal standard. springernature.com |
Isotope tracking is a powerful technique for identifying the products of metabolic reactions. nih.gov When a deuterated compound such as this compound is administered to a non-human animal model or used in an in vitro system, its metabolites will retain the deuterium (B1214612) label. This results in a characteristic mass shift in the mass spectrometer, creating a distinct isotopic pattern that differentiates them from endogenous molecules. nih.gov
This methodology allows researchers to confidently trace the biotransformation of the parent drug. For instance, if O-desmethylvenlafaxine undergoes further N-demethylation to form N,O-didesmethylvenlafaxine, the resulting metabolite from the deuterated parent will be 6 mass units heavier than the metabolite formed from the non-deuterated drug. researchgate.net This clear signature simplifies the identification of novel or unexpected metabolites in complex biological samples like urine, plasma, or feces from preclinical species. nih.govresearchgate.net
The primary metabolic pathways for O-desmethylvenlafaxine (the major active metabolite of venlafaxine) are glucuronidation (a Phase II reaction) and, to a minor extent, oxidative metabolism via CYP3A4 to form N,O-didesmethylvenlafaxine (a Phase I reaction). researchgate.netnih.gov
Glucuronidation: This is the main metabolic route for desvenlafaxine. nih.gov It involves the conjugation of glucuronic acid to the molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. nih.gov The resulting O-desmethylvenlafaxine glucuronide is a major metabolite found in urine. nih.govhmdb.ca
Demethylation: While O-demethylation is the key step in converting venlafaxine to O-desmethylvenlafaxine (catalyzed mainly by CYP2D6), O-desmethylvenlafaxine itself can undergo further N-demethylation. researchgate.netnih.gov This reaction, which produces N,O-didesmethylvenlafaxine, is considered a minor pathway and is mediated by CYP3A4. researchgate.netnih.gov
In vitro studies using human liver microsomes or specific recombinant enzymes are employed to identify the precise enzymes responsible for these transformations. In these experiments, this compound is used as the internal standard to accurately quantify the formation of metabolites like N,O-didesmethylvenlafaxine or the depletion of the parent compound in the presence of various specific enzyme inhibitors. nih.gov
Table 2: Key Enzymes in O-Desmethylvenlafaxine Metabolism
| Metabolic Pathway | Enzyme Family | Specific Enzymes Involved | Resulting Metabolite |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17 nih.gov | O-desmethylvenlafaxine glucuronide hmdb.ca |
| N-Demethylation | Cytochrome P450 (CYP) | CYP3A4 researchgate.netnih.gov | N,O-didesmethylvenlafaxine researchgate.net |
Preclinical Pharmacokinetic Studies Utilizing this compound in Non-Human Animal Models
Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies help predict the drug's behavior in humans. This compound is a vital tool in these investigations, ensuring the reliability of the concentration data upon which all PK parameters are based.
ADME studies in non-human species such as mice, rats, dogs, and monkeys involve administering the non-deuterated drug (O-desmethylvenlafaxine) and then collecting biological samples at various time points. semanticscholar.org
Absorption: The rate and extent of drug absorption are assessed by measuring its concentration in blood or plasma over time after administration. nih.gov
Distribution: Drug concentrations are measured in various tissues to understand where the drug travels in the body. semanticscholar.org
Metabolism: The metabolic profile is determined by identifying and quantifying metabolites in plasma, urine, and feces. nih.gov Studies have shown that in mice, rats, and dogs, O-desmethylvenlafaxine-O-glucuronide is a major detected metabolite in plasma and urine. researchgate.net
Excretion: The primary routes of elimination from the body are identified by analyzing the amount of drug and its metabolites recovered in urine and feces over a period of 72 hours or more. nih.gov For venlafaxine and its metabolites, renal excretion is the main pathway. nih.gov
Throughout these studies, this compound is added to every collected sample during the preparation phase for bioanalysis. Its use as an internal standard is crucial for generating the accurate concentration-time data needed to model the drug's disposition. nih.gov
The accurate concentration data obtained using this compound allows for the calculation of critical pharmacokinetic parameters. These parameters vary significantly across species. semanticscholar.orgnih.gov For instance, studies on venlafaxine, the parent drug of ODV, show notable species differences in bioavailability and half-life. tandfonline.com In rats and rhesus monkeys, the absolute bioavailability of venlafaxine is low (12.6% and 6.5%, respectively), while it is moderate in dogs (59.8%). nih.govtandfonline.com The elimination half-life is also shorter in rodents (around 1 hour) compared to dogs and monkeys (2-4 hours). nih.govtandfonline.com
Exposure to the active metabolite, O-desmethylvenlafaxine (ODV), is generally less than that of the parent drug venlafaxine in these animal models. semanticscholar.org In mice, the area under the curve (AUC) for ODV was 18% and 39% of the venlafaxine AUC following intravenous and intragastric administration, respectively. nih.govresearchgate.net Notably, ODV was not detected in dogs and was not measurable in rhesus monkeys after venlafaxine administration, highlighting significant species differences in metabolism. semanticscholar.orgnih.govtandfonline.com
Table 3: Comparative Pharmacokinetic Data for Venlafaxine and O-Desmethylvenlafaxine (ODV) in Non-Human Species
| Species | Parameter | Venlafaxine (Parent Drug) | O-Desmethylvenlafaxine (Metabolite) |
|---|---|---|---|
| Mouse | Bioavailability (intragastric) | 11.6% nih.gov | Data not available; AUC is 39% of parent drug AUC. nih.govresearchgate.net |
| Elimination Half-life (t½) | ~2 hours nih.gov | Data not available | |
| Rat | Bioavailability (oral) | 12.6% nih.govtandfonline.com | Exposure is less than that of venlafaxine. semanticscholar.org |
| Elimination Half-life (t½) | ~1 hour nih.govtandfonline.com | Data not available | |
| Dog | Bioavailability (oral) | 59.8% nih.govtandfonline.com | Not detected after venlafaxine administration. semanticscholar.orgnih.govtandfonline.com |
| Elimination Half-life (t½) | 2-4 hours nih.govtandfonline.com | Not applicable | |
| Rhesus Monkey | Bioavailability (oral) | 6.5% nih.govtandfonline.com | Not measurable after venlafaxine administration. semanticscholar.orgnih.govtandfonline.com |
Methodological Approaches for Drug-Drug Interaction (DDI) Studies Involving Metabolite Quantification (Non-Human/In Vitro)
In preclinical and in vitro research, understanding the potential for drug-drug interactions (DDIs) is critical. For venlafaxine, this predominantly involves investigating its metabolic pathways, which are heavily reliant on the cytochrome P450 (CYP) enzyme system. The primary metabolic pathway is the O-demethylation of venlafaxine to its pharmacologically active metabolite, O-desmethylvenlafaxine (ODV), a reaction catalyzed mainly by the CYP2D6 isoenzyme. Minor metabolic pathways include N-demethylation by CYP3A4 and CYP2C19. Therefore, DDI studies for venlafaxine focus on how co-administered drugs might inhibit or induce these enzymes, thereby altering the plasma concentrations of both the parent drug and its active metabolite.
Methodological approaches for these non-human/in vitro DDI studies commonly utilize systems such as human liver microsomes. These preparations contain a high concentration of CYP enzymes and are considered a standard tool for evaluating metabolic DDI potential. In a typical assay, venlafaxine is incubated with human liver microsomes in the presence and absence of a potential inhibitor. The rate of formation of O-desmethylvenlafaxine is then measured to determine the inhibitory effect of the co-incubated drug on CYP2D6 activity.
Accurate quantification of the formed O-desmethylvenlafaxine in these complex biological matrices is paramount. This is achieved using highly sensitive and specific bioanalytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). Within this methodology, a stable isotope-labeled internal standard is essential for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This compound serves as the ideal internal standard for this purpose. Due to its identical chemical properties to the non-labeled O-desmethylvenlafaxine, it co-elutes chromatographically and experiences similar ionization efficiency, but its mass difference allows it to be distinguished by the mass spectrometer. This ensures reliable data for assessing the DDI risk of new chemical entities with venlafaxine.
Table 1: In Vitro DDI Study Parameters for Venlafaxine Metabolism
| Parameter | Description | Relevance in DDI Studies | Role of this compound |
| Test System | Human Liver Microsomes (HLMs) | Provides a concentrated source of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4, CYP2C19). | Not directly involved in the biological system. |
| Substrate | Venlafaxine | The drug whose metabolism is being investigated for potential inhibition or induction. | Not applicable. |
| Primary Metabolite | O-desmethylvenlafaxine (ODV) | The formation rate of this metabolite is the key endpoint for assessing CYP2D6 activity and inhibition. | Acts as the internal standard for accurate quantification of ODV. |
| Analytical Method | LC-MS/MS | Provides high sensitivity and specificity for quantifying low concentrations of metabolites in a complex matrix. | Enables precise quantification by correcting for analytical variability. |
| Potential Inhibitor | Test Compound | Any drug being evaluated for its potential to inhibit venlafaxine metabolism. | Not applicable. |
Development of Methodologies for Quantifying Endogenous Analogs or Biomarkers Using this compound as a Reference
The application of this compound as a reference standard is central to the development of robust bioanalytical methods for quantifying its non-labeled analog, O-desmethylvenlafaxine. In the context of venlafaxine pharmacology, O-desmethylvenlafaxine is itself a critical biomarker. Monitoring its concentration is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments. Methodologies built around a stable isotope-labeled standard like this compound provide the highest level of accuracy and precision, which is a prerequisite for clinical and research applications.
The development of such methodologies, typically using LC-MS/MS, involves several key steps where the deuterated standard is indispensable. During method validation, this compound is used to assess critical parameters such as matrix effects, recovery, and process efficiency. cerilliant.com By comparing the response of the analyte (O-desmethylvenlafaxine) to the internal standard in different biological matrices (e.g., plasma, urine), researchers can identify and correct for interferences that might otherwise compromise the results.
In pharmacokinetic studies, the ratio of the metabolite O-desmethylvenlafaxine to the parent drug venlafaxine serves as a biomarker for CYP2D6 enzyme activity. Accurate determination of this metabolic ratio is crucial for phenotyping patients as poor, intermediate, extensive, or ultrarapid metabolizers. The use of this compound ensures that the quantification of the O-desmethylvenlafaxine component of this ratio is reliable, allowing for precise characterization of a patient's metabolic status. Certified reference solutions of this compound are therefore foundational tools for developing and validating these high-precision assays for forensic analysis, clinical toxicology, and urine drug testing.
Table 2: Role of this compound in Bioanalytical Method Development
| Validation Parameter | Purpose | Function of this compound |
| Linearity | To establish the concentration range over which the assay is accurate. | Used to normalize the analyte response across multiple calibration points. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | Added at a constant concentration to all samples to correct for variability, ensuring high accuracy and precision. |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte. | As its physicochemical properties are nearly identical to the analyte, it helps to quantify and correct for signal suppression or enhancement. |
| Recovery | To measure the efficiency of the sample extraction process. | The ratio of the analyte peak area to the internal standard peak area corrects for analyte loss during extraction. |
| Metabolic Ratio (ODV/Venlafaxine) | To determine CYP2D6 phenotype and assess metabolic activity. | Ensures the ODV concentration, a key component of the ratio, is quantified with high fidelity, leading to an accurate biomarker assessment. |
Quality Control and Reference Material Aspects of D,l O Desmethyl Venlafaxine D6
Role as a Certified Reference Material (CRM) and Analytical Reference Standard
D,L-O-Desmethyl Venlafaxine-d6 is widely used as an analytical reference standard and is available as a Certified Reference Material (CRM). cerilliant.comlgcstandards.com Its primary application is as an internal standard for the quantification of O-desmethylvenlafaxine in biological samples. caymanchem.comveeprho.com The stable isotope-labeled nature of the compound, containing six deuterium (B1214612) atoms, makes it an ideal internal standard for mass spectrometry-based analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cerilliant.comcaymanchem.com
The use of a deuterated standard like this compound is crucial in minimizing analytical variability and improving the accuracy of quantification. veeprho.com It co-elutes with the non-labeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. This allows for precise correction of matrix effects and variations in sample preparation and instrument response.
This reference material is essential in various analytical fields, including:
Clinical toxicology cerilliant.com
Urine drug testing cerilliant.comcerilliant.com
Forensic analysis cerilliant.comcaymanchem.com
Pharmacokinetic studies veeprho.com
Therapeutic drug monitoring veeprho.com
Analytical method development and validation synzeal.com
Suppliers provide this compound in various formats, such as a neat solid or as a certified reference solution in a solvent like methanol (B129727) at a specified concentration (e.g., 100 µg/mL). cerilliant.com
Table 1: Applications of this compound as a Reference Standard
| Application Area | Analytical Technique(s) | Purpose |
| Clinical Toxicology | LC/MS or GC/MS | Quantitation of O-desmethylvenlafaxine levels. cerilliant.com |
| Urine Drug Testing | LC/MS or GC/MS | Use as an internal standard. cerilliant.comcerilliant.com |
| Forensic Analysis | LC/MS or GC/MS | Isotope dilution methods. cerilliant.comcaymanchem.com |
| Pharmacokinetic Research | Mass Spectrometry, Liquid Chromatography | Precise quantification of Venlafaxine (B1195380) in biological samples. veeprho.com |
| Method Development | Not Specified | Analytical method development and validation (AMV). synzeal.com |
Purity and Identity Confirmation for Analytical Standards
The reliability of this compound as a reference standard is contingent upon its chemical purity and the accurate confirmation of its identity. lgcstandards.com Manufacturers employ a battery of analytical tests to certify these parameters, and this information is typically provided in a Certificate of Analysis (CoA). lgcstandards.comesschemco.com
Purity is assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which determines the percentage of the main compound relative to any impurities. lgcstandards.comlgcstandards.com Purity specifications often exceed 95% or 98%. lgcstandards.comlgcstandards.com For instance, one specific lot showed an HPLC purity of 98.12% at a wavelength of 225 nm. lgcstandards.com Another analysis reported a purity of 99.8% by HPLC. esschemco.com
In addition to chemical purity, isotopic purity is a critical parameter for a stable-labeled internal standard. This measures the percentage of the deuterated molecule (d6) relative to molecules with fewer deuterium atoms (d0 to d5). A high isotopic purity ensures a distinct mass signal and minimizes interference with the non-labeled analyte. Mass spectrometry (MS) is used to confirm this, with specifications often requiring >95% isotopic purity. lgcstandards.com One analysis reported a 99.3% isotopic purity, with the d6 form at 95.79% and minimal presence of other forms. lgcstandards.com Another source specifies a purity of ≥99% for deuterated forms (d1-d6). caymanchem.com
The structural identity of the compound is unequivocally confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and mass, ensuring it conforms to the expected structure of this compound. lgcstandards.com
Table 2: Example Purity and Identity Data for this compound
| Parameter | Method | Specification | Example Result |
| Chemical Purity | HPLC | >95% | 98.12% (at 225 nm) lgcstandards.com |
| Isotopic Purity | Mass Spectrometry | >95% | 99.3% lgcstandards.com |
| Identity Confirmation | NMR, MS | Conforms to Structure | Conforms lgcstandards.com |
| Deuterated Forms | Not Specified | Not Specified | ≥99% (d1-d6) caymanchem.com |
Stability and Storage Conditions for Research Materials
Proper storage is essential to maintain the integrity and stability of this compound as a reference material. The compound is generally stable for extended periods when stored under appropriate conditions. caymanchem.comesschemco.com
The recommended long-term storage temperature for this compound, typically in its solid form, is -20°C. lgcstandards.comcaymanchem.comlgcstandards.com Under these conditions, the material has been shown to be stable for at least five years. caymanchem.com The product is generally shipped at ambient room temperature, as it is considered stable for the duration of shipping. synzeal.comlgcstandards.com It is advised to keep the material in a tightly closed container in a dry and well-ventilated place. esschemco.com
Table 3: Recommended Stability and Storage for this compound
| Condition | Recommendation | Duration |
| Long-Term Storage | -20°C lgcstandards.comcaymanchem.comlgcstandards.com | ≥ 5 years caymanchem.com |
| Shipping | Room Temperature caymanchem.comsynzeal.comlgcstandards.com | Stable for shipping duration lgcstandards.com |
| Handling | Keep container tightly closed in a dry, well-ventilated place. esschemco.com | Not Applicable |
Future Research Directions and Emerging Methodologies for D,l O Desmethyl Venlafaxine D6 Applications
Application in Advanced Mass Spectrometry Techniques
The utility of D,L-O-Desmethyl Venlafaxine-d6 as an internal standard is well-established in conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies. cerilliant.comsigmaaldrich.comcaymanchem.com Future applications are expected to leverage more advanced mass spectrometry platforms to further enhance analytical performance.
High-Resolution Mass Spectrometry (HRMS): The use of this compound in HRMS offers significant advantages in terms of selectivity and specificity. Unlike nominal mass instrumentation, HRMS can distinguish between the deuterated standard and its unlabeled analyte with very high mass accuracy, virtually eliminating the risk of isotopic crosstalk. This is particularly valuable when analyzing complex biological matrices where isobaric interferences can compromise data quality. The ability of HRMS to perform full-scan data acquisition also allows for retrospective data analysis, enabling the identification of other metabolites or unforeseen compounds without re-running samples.
Ion Mobility Mass Spectrometry (IM-MS): The integration of ion mobility separation with mass spectrometry provides an additional dimension of analysis based on the size, shape, and charge of an ion. The application of this compound in IM-MS methodologies could offer enhanced separation from matrix components or isomeric and isobaric interferences that may not be resolved by chromatography or mass analysis alone. This technique could be particularly beneficial in forensic toxicology, where unambiguous identification is paramount. publications.gc.ca While specific studies on this compound in IM-MS are emerging, the principles of the technique suggest it would provide greater confidence in analytical results. publications.gc.ca
The table below illustrates the mass-to-charge ratios (m/z) used in tandem mass spectrometry to monitor venlafaxine (B1195380) and its metabolites, demonstrating the principle of mass-based differentiation that is fundamental to these techniques.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique |
| Venlafaxine (VEN) | 278.3 | 121.08 | UPLC-MS/ESI nih.gov |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 | UPLC-MS/ESI nih.gov |
| Venlafaxine-d6 | 284.4 | 121.0 | UPLC-MS/ESI nih.gov |
| Venlafaxine (VEN) | 278.2 | 58.1 | LC-MS/MS semanticscholar.org |
| O-Desmethylvenlafaxine (ODV) | 264.0 | 58.1 | LC-MS/MS semanticscholar.org |
| O-Desmethyl Venlafaxine-d6 | 270.0 | 64.1 | LC-MS/MS semanticscholar.org |
Integration with Automation and High-Throughput Screening Methodologies in Bioanalysis
The demand for faster and more efficient bioanalytical workflows in clinical and research settings is driving the integration of automation and high-throughput screening (HTS). This compound is an indispensable component for ensuring the quality and reliability of these scaled-up methodologies.
Rapid analytical methods, such as those developed using Ultra-Performance Liquid Chromatography (UPLC), are essential for HTS. nih.govnih.gov The use of this compound in these methods provides robust internal standardization, which is critical for maintaining accuracy and precision when analyzing large batches of samples under accelerated conditions. nih.govnih.gov The reliability of a stable isotope-labeled internal standard minimizes variability arising from sample preparation and instrumental analysis, a key requirement for automated platforms.
Furthermore, the application of novel sampling techniques, such as Dried Blood Spot (DBS) analysis, facilitates high-throughput workflows by simplifying sample collection, storage, and transport. nih.gov Validated LC-MS/MS methods for the analysis of venlafaxine and O-desmethylvenlafaxine from DBS have been developed. nih.gov In these assays, a reliable internal standard like this compound is crucial for correcting variations in sample volume and extraction efficiency, which can be more pronounced in DBS compared to conventional plasma samples.
The following table summarizes key parameters of rapid analytical methods that are amenable to high-throughput and automated workflows.
| Technique | Total Run Time | Sample Matrix | Key Advantage |
| UPLC-MS/ESI | < 1.5 minutes | Rat Plasma | Extremely rapid analysis suitable for HTS nih.gov |
| LC-MS/MS | 3 minutes | Human Plasma | Fast turnaround for bioequivalence studies nih.gov |
| LC-MS/MS | 4.8 minutes | Dried Blood Spots | Minimally invasive sampling, simplified logistics nih.gov |
Novel Applications in Preclinical Drug Discovery and Development Methodologies
In preclinical drug discovery, this compound is primarily used in pharmacokinetic and bioequivalence studies to accurately quantify metabolite levels. nih.govsemanticscholar.orgnih.gov However, its application is expanding into more sophisticated preclinical research areas.
Metabolic Profiling and Biotransformation Studies: The compound has been used in in vitro biotransformation studies with rat liver microsomes to investigate the metabolic pathways of venlafaxine. researchgate.net Future research could extend this to more complex models, such as human-derived hepatocytes or organ-on-a-chip systems. The stable isotope label ensures that the quantified metabolite is unequivocally derived from the administered parent drug, allowing for precise characterization of metabolic pathways and the identification of potential drug-drug interactions at the enzyme level. Deuteration itself can sometimes affect metabolic profiles, a phenomenon that is also a subject of study in drug development. medchemexpress.com
Toxicology and Safety Pharmacology: In preclinical toxicology studies, precise quantification of drug metabolites is essential for understanding toxicity mechanisms and establishing safety margins. The use of this compound allows for the accurate measurement of O-desmethylvenlafaxine exposure in animal models, helping to correlate specific metabolite concentrations with observed toxicological endpoints.
Translational Research: As drug development moves towards personalized medicine, there is a greater need for robust biomarkers of drug metabolism. Stable isotope-labeled standards like this compound can be used in early-phase clinical studies (microdosing or tracer studies) to investigate inter-individual variability in drug metabolism, potentially linking it to genetic biomarkers (e.g., CYP2D6 status). caymanchem.com This allows for a more seamless translation of preclinical findings to clinical scenarios.
The table below outlines the established and emerging preclinical applications for this compound.
| Application Area | Current Use | Future Direction |
| Pharmacokinetics | Characterizing the ADME profile in animal models. nih.gov | Use in complex disease models; microdosing studies. |
| Bioequivalence Studies | Comparing different drug formulations. nih.gov | Assessing novel drug delivery systems. |
| Metabolism Studies | In vitro analysis using liver microsomes. researchgate.net | Studies using organ-on-a-chip technology; human hepatocyte models. |
| Toxicology | Supporting safety assessment studies. | Mechanistic toxicology; linking metabolite exposure to specific toxicities. |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying D,L-O-Desmethyl Venlafaxine-d6 in biological and environmental samples?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize chromatographic conditions (e.g., C18 column, gradient elution with methanol/water containing 0.1% formic acid) to separate deuterated and non-deuterated forms. Use isotopic internal standards (e.g., Venlafaxine-d6) to correct for matrix effects .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for environmental water samples, while protein precipitation with acetonitrile is suitable for biological matrices .
- Calibration : Prepare standard solutions in methanol (1 mg/mL stock) and store at –20°C. Validate linearity (0.1–100 ng/mL range) and limit of quantification (LOQ < 0.5 ng/mL) .
Q. How is this compound synthesized, and what are its key isotopic purity considerations?
- Synthesis : The compound is synthesized via deuteration of the parent molecule (O-Desmethylvenlafaxine) using deuterated reagents (e.g., D₂O or deuterated reducing agents). Key steps include protecting reactive functional groups (e.g., hydroxyl and amine groups) to avoid isotopic scrambling .
- Isotopic Purity : Verify via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Acceptable isotopic enrichment is >98% (e.g., absence of protiated analogs in GC-MS analysis) .
Q. What are the primary applications of this compound in pharmacokinetic studies?
- Tracer in Metabolic Studies : Used as an internal standard to quantify parent drug (Venlafaxine) and metabolites (e.g., O-Desmethylvenlafaxine) in plasma or urine. Corrects for extraction efficiency and ion suppression in LC-MS/MS .
- Deuterium Kinetic Isotope Effect (KIE) Studies : Investigate metabolic stability by comparing clearance rates between deuterated and non-deuterated forms. Reduces hepatic metabolism via CYP2D6 inhibition, extending half-life .
Advanced Research Questions
Q. How do experimental conditions (pH, ionic strength) affect the stability and complexation behavior of this compound with metal ions?
- pH-Dependent Stability : Conduct pH-metric titrations (pH 2–10) to assess protonation states. The compound forms stable complexes with Cu(II) at pH 7.4 (log K = 3.2), which may influence its bioavailability in physiological conditions .
- Ionic Strength Effects : Use 0.1 M NaNO₃ to maintain constant ionic strength during stability studies. Compare log K values with binary complexes (e.g., Cu(II)-amino acid complexes) to infer competitive binding .
Q. What methodological challenges arise when resolving contradictory data on the environmental persistence of this compound?
- Analytical Discrepancies : Cross-validate results using multiple detection techniques (e.g., LC-MS/MS vs. GC-MS) to rule out false positives from co-eluting isomers (e.g., N,O-didesmethylvenlafaxine) .
- Environmental Variables : Control for factors like UV exposure (photodegradation) and microbial activity in water samples. Use isotopically labeled internal standards to correct recovery rates .
Q. How can researchers design experiments to investigate the serotonin/norepinephrine reuptake inhibition (SNRI) mechanism of this compound?
- In Vitro Assays :
- Transporter Binding : Use radiolabeled [³H]-serotonin and [³H]-norepinephrine in synaptosomal preparations. Calculate IC₅₀ values (e.g., 40 nM for SERT inhibition) .
- Selectivity Profiling : Compare inhibition potency against related transporters (e.g., dopamine transporter, DAT) to confirm SNRI specificity .
Key Considerations for Researchers
- Contradiction Resolution : Use systematic review protocols (e.g., PROSPERO registration) to harmonize data extraction and minimize bias in meta-analyses .
- Ethical Compliance : Obtain institutional approval for isotopic tracer studies, particularly in environmental research, to address ecological impact concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
